![molecular formula C18H16FN3S B4868580 4-ALLYL-3-[(3-FLUOROBENZYL)SULFANYL]-5-PHENYL-4H-1,2,4-TRIAZOLE](/img/structure/B4868580.png)
4-ALLYL-3-[(3-FLUOROBENZYL)SULFANYL]-5-PHENYL-4H-1,2,4-TRIAZOLE
Description
4-Allyl-3-[(3-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring in its structure contributes to its significant biological activity .
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-5-phenyl-4-prop-2-enyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3S/c1-2-11-22-17(15-8-4-3-5-9-15)20-21-18(22)23-13-14-7-6-10-16(19)12-14/h2-10,12H,1,11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDXFLHOCVRMJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-3-[(3-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-fluorobenzyl chloride with allyl thiol in the presence of a base to form the intermediate 3-fluorobenzyl allyl sulfide. This intermediate is then reacted with phenyl hydrazine and triethyl orthoformate to form the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-3-[(3-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.
Substitution: The allyl and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and can be carried out under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Allyl-3-[(3-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Its potential anticancer properties are being explored for therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-allyl-3-[(3-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The specific pathways involved depend on the biological context and the target organism .
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole
- 4-Allyl-3-[(3-fluorobenzyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazole
- 4-Allyl-3-[(4-fluorobenzyl)sulfanyl]-5-(2-phenylethyl)-4H-1,2,4-triazole
Uniqueness
4-Allyl-3-[(3-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole is unique due to the specific arrangement of its functional groups, which confer distinct biological activities. The presence of the fluorobenzyl and allyl groups enhances its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.